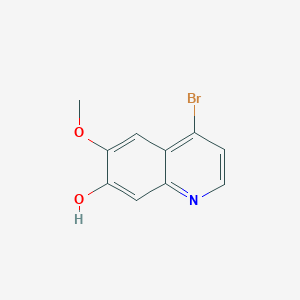

4-Bromo-6-methoxyquinolin-7-ol

Description

4-Bromo-6-methoxyquinolin-7-ol is a halogenated quinoline derivative characterized by a bromine atom at position 4, a methoxy group at position 6, and a hydroxyl group at position 5. Its molecular formula is C₁₀H₈BrNO₂, with a molecular weight of 268.08 g/mol. This compound is of interest in medicinal chemistry due to the quinoline scaffold's prevalence in pharmacologically active molecules, such as antimalarials and kinase inhibitors . The bromine substituent enhances electrophilic reactivity, while the methoxy and hydroxyl groups contribute to hydrogen bonding and solubility properties.

Properties

Molecular Formula |

C10H8BrNO2 |

|---|---|

Molecular Weight |

254.08 g/mol |

IUPAC Name |

4-bromo-6-methoxyquinolin-7-ol |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10-4-6-7(11)2-3-12-8(6)5-9(10)13/h2-5,13H,1H3 |

InChI Key |

AYMCZWFFJBJUGF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-methoxyquinolin-7-ol typically involves the bromination of 6-methoxyquinolin-7-ol. This can be achieved through electrophilic aromatic substitution reactions, where bromine (Br2) is used as the brominating agent in the presence of a suitable catalyst, such as iron (III) bromide (FeBr3). The reaction is usually carried out in a solvent like dichloromethane (DCM) at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch reactors to handle large volumes of reactants. The process is optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or column chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-methoxyquinolin-7-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles such as sodium azide (NaN3) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Quinone derivatives, such as 4-bromo-6-methoxyquinoline-7-one.

Reduction: Hydroquinoline derivatives, such as this compound.

Substitution: Substituted quinolines with different functional groups at the bromine position.

Scientific Research Applications

4-Bromo-6-methoxyquinolin-7-ol has found applications in various scientific research areas:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Bromo-6-methoxyquinolin-7-ol exerts its effects depends on its molecular targets and pathways involved. For example, in antimicrobial applications, the compound may interact with bacterial enzymes or cell membranes, disrupting their function and leading to bacterial cell death. In anticancer applications, it may inhibit specific signaling pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

4-Chloro-6-methoxyquinolin-7-ol (CAS 205448-31-3)

- Structural Difference : Bromine at position 4 is replaced by chlorine.

- Impact: Molecular Weight: Reduced to 223.64 g/mol (vs. 268.08 g/mol for bromo analog), affecting lipophilicity. Biological Activity: Chlorinated analogs may exhibit altered binding affinities in drug-receptor interactions due to smaller atomic radius .

4-Bromoquinolin-7-ol (CAS 181950-60-7)

7-(Benzyloxy)-4-chloroquinoline (CAS 4295-04-9)

- Structural Difference : Benzyloxy group at position 7 replaces hydroxyl, and chlorine substitutes bromine.

- Synthetic Utility: The benzyl group serves as a protecting group for hydroxyl in multi-step syntheses .

4-((4-Bromo-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol (CAS 808762-63-2)

- Structural Difference: Quinazoline core replaces quinoline, with an added fluorophenylamino group.

- Impact: Bioactivity: Quinazoline derivatives are known for kinase inhibition (e.g., EGFR inhibitors). The fluorine atom enhances binding via halogen bonding . Molecular Weight: Higher at 364.17 g/mol, altering pharmacokinetic profiles .

Pyrazoloquinolinone Derivatives (e.g., DK-I-89-1)

- Structural Difference: Pyrazole ring fused to quinoline, with deuterated methoxy groups.

- Impact :

Data Table: Key Structural and Functional Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.